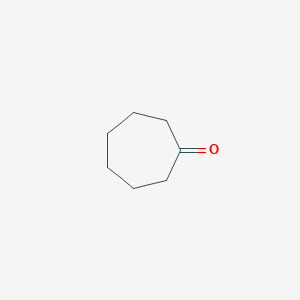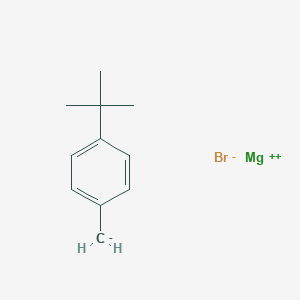
4-Tert-butylbenzylmagnesium bromide
Overview
Description
4-Tert-butylbenzylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. These reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal. The tert-butyl group attached to the benzyl position indicates that this compound has steric bulk, which can influence its reactivity and the types of reactions it can participate in.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting a potential pathway for synthesizing benzylmagnesium compounds with tert-butyl substituents . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a subsequent reaction with a butylmagnesium amide . These methods could potentially be adapted for the synthesis of 4-tert-butylbenzylmagnesium bromide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography and NMR spectroscopy. For instance, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)2 ring and terminal tert-butyl ligands on the magnesium atoms . This structural information is valuable for understanding the potential geometry and coordination environment of 4-tert-butylbenzylmagnesium bromide.
Chemical Reactions Analysis
The reactivity of benzylmagnesium compounds with tert-butyl substituents can be inferred from the bromination of 1,4-di-tert-butylbenzene, which yielded various brominated products . This indicates that the tert-butyl groups can direct the electrophilic bromination to specific positions on the benzene ring. In the context of 4-tert-butylbenzylmagnesium bromide, such reactivity could be harnessed in Grignard reactions to form carbon-carbon bonds with electrophiles.
Physical and Chemical Properties Analysis
While specific data on 4-tert-butylbenzylmagnesium bromide is not provided, the physical and chemical properties of Grignard reagents are generally well-known. They are sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The presence of the tert-butyl group likely imparts steric hindrance, which can affect the reactivity and stability of the compound. The introduction of a tert-butyl group on a benzylmagnesium compound has also been shown to provide stability under certain conditions, such as oxidizing environments .
Scientific Research Applications
Polymer Synthesis : 4-Tert-butylbenzylmagnesium bromide has been used in the preparation of isotactic and stereoblock poly(methyl methacrylates), offering control over stereochemistry and molecular weight distributions in polymers (Allen & Mair, 1984).
Organometallic Chemistry : In a study on organosilicon compounds, 4-Tert-butylbenzylmagnesium bromide was involved in the synthesis of sterically protected but unstable silaethenes (Luderer, Reinke, & Oehme, 1996).
Chemical Reactions and Mechanisms : The compound's reactivity was investigated in the context of lithium-bromine exchange reactions with aryl bromides, revealing insights into solvent effects and product distributions (Bailey, Luderer, & Jordan, 2006).
Synthesis of Aromatic Compounds : Research on the synthesis of dimagnesiated aromatic compounds involved 4-Tert-butylbenzylmagnesium bromide, emphasizing the significance of its reactivity and characterization in complex organic syntheses (Reck & Winter, 1997).
Catalysis Studies : Studies involving the partial oxidation of 4-tert-butyltoluene used 4-Tert-butylbenzylmagnesium bromide, providing insights into catalysis and reaction mechanisms in organic chemistry (van de Water et al., 2007).
Antineoplastic Activity Research : In the field of medicinal chemistry, 4-Tert-butylbenzylmagnesium bromide contributed to the synthesis and study of compounds with potential antineoplastic activity against drug-resistant leukemias (Mendes et al., 2019).
Protecting Group in Organic Synthesis : The compound has been used in the development of new alcohol protecting groups, demonstrating its utility in complex organic syntheses and highlighting its role in protecting sensitive functional groups (Crich, Li, & Shirai, 2009).
NMR Spectroscopy Studies : 4-Tert-butylbenzylmagnesium bromide was subject to NMR spectroscopic studies, providing detailed information about its structure and behavior in solutions, crucial for understanding its applications in chemistry (Allen, Hagias, Mair, & Williams, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylbenzylmagnesium bromide is the benzylic position of alkyl benzenes . The benzylic position is the carbon atom attached to the aromatic ring, which is particularly reactive .
Mode of Action
4-Tert-butylbenzylmagnesium bromide interacts with its targets through nucleophilic substitution and free radical reactions . In nucleophilic substitution, the compound acts as a nucleophile, attacking the electrophilic carbon at the benzylic position . In free radical reactions, the compound can participate in the formation of benzylic halides under radical conditions .
Biochemical Pathways
The compound affects the benzylic oxidation pathway . This pathway involves the oxidation of alkyl side chains at the benzylic position, leading to the formation of benzoic acids . The compound’s action can also lead to the bromination of the benzylic carbon .
Result of Action
The action of 4-Tert-butylbenzylmagnesium bromide results in the formation of benzylic halides and benzoic acids . These products have various applications in organic synthesis .
Action Environment
The action of 4-Tert-butylbenzylmagnesium bromide can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcome of its reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
magnesium;1-tert-butyl-4-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLKQLQPTNOIRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



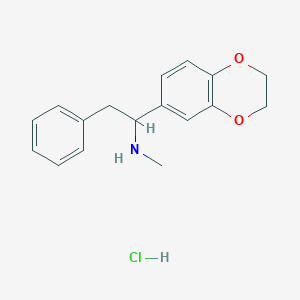
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
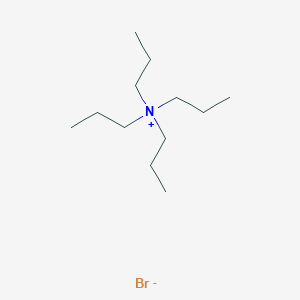
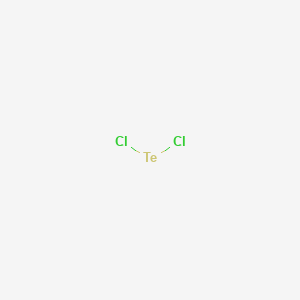

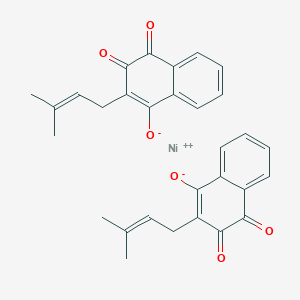
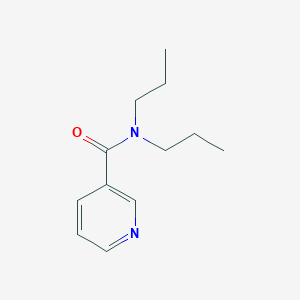



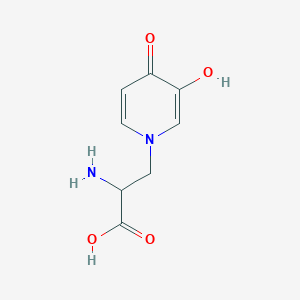

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
